pyrrolo[3,4-e]indole-1,3(2H,6H)-dione
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Overview
Description
Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione is a heterocyclic compound that features a fused pyrrole and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones derived from indoline and pyruvic acid . Another approach includes the use of Cu/Fe co-catalysts for intramolecular C-H amination of α-indolylhydrazones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, cycloaddition, and reduction reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as Vilsmeier-Haack and Mannich reactions typically occur at the 3 and 8 positions of the compound.
Cycloaddition: Indole-based cycloaddition reactions are used to construct complex heterocyclic frameworks.
Reduction: Sodium cyanoborohydride can be used for the reduction of pyrroloindoles.
Major Products: The major products formed from these reactions include various substituted pyrroloindoles and their derivatives, which can exhibit diverse biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- Pyrrolo[2,3-f]indole
- Pyrrolo[3,2-e]indole
- Pyrrolo[2,3-b]indole
Comparison: Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione is unique due to its specific ring fusion pattern and the presence of a dione functionality. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pyrroloindole derivatives .
Properties
Molecular Formula |
C10H6N2O2 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6H-pyrrolo[3,4-e]indole-1,3-dione |
InChI |
InChI=1S/C10H6N2O2/c13-9-6-1-2-7-5(3-4-11-7)8(6)10(14)12-9/h1-4,11H,(H,12,13,14) |
InChI Key |
KVIRPIKEFDXNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=C1C(=O)NC3=O |
Origin of Product |
United States |
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